molecular formula C12H23NO3 B13335527 Tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate

Tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13335527
M. Wt: 229.32 g/mol
InChI Key: XGIDRZZIMJAEAL-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a hydroxyl group attached to a piperidine ring. It is widely used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes. The flow microreactor system enables precise control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the tert-butyl and ethyl groups can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of both tert-butyl and ethyl groups provides distinct steric and electronic properties, making it a valuable intermediate in organic synthesis. Its unique structure allows for selective reactions and interactions with various molecular targets, enhancing its utility in scientific research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h15H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIDRZZIMJAEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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